2-Ethyl-4-methylpentanoic acid 2-Ethyl-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 108-81-6
VCID: VC2403785
InChI: InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
SMILES: CCC(CC(C)C)C(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2-Ethyl-4-methylpentanoic acid

CAS No.: 108-81-6

Cat. No.: VC2403785

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-methylpentanoic acid - 108-81-6

Specification

CAS No. 108-81-6
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-ethyl-4-methylpentanoic acid
Standard InChI InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
Standard InChI Key XTCNGAJYWUIFFB-UHFFFAOYSA-N
SMILES CCC(CC(C)C)C(=O)O
Canonical SMILES CCC(CC(C)C)C(=O)O

Introduction

Basic Information and Identification

2-Ethyl-4-methylpentanoic acid is an organic compound belonging to the class of branched carboxylic acids. It is characterized by a branched carbon chain with an ethyl group at the second carbon position and a methyl group at the fourth carbon position of the pentanoic acid backbone.

Identification Parameters

ParameterValue
Common Name2-Ethyl-4-methylpentanoic acid
SynonymsPentanoic acid, 2-ethyl-4-methyl-; 2-Ethyl-4-methylvaleric acid; Valeric acid, 2-ethyl-4-methyl-; (RS)-2-Ethyl-4-methylpentanoic acid
CAS Number56640-31-4 or 108-81-6 (Note: Literature shows both CAS numbers)
Molecular FormulaC₈H₁₆O₂
IUPAC Name2-ethyl-4-methylpentanoic acid
InChIInChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
InChI KeyXTCNGAJYWUIFFB-UHFFFAOYSA-N
SMILES NotationCCC(CC(C)C)C(=O)O

Physical and Chemical Properties

The physical and chemical properties of 2-Ethyl-4-methylpentanoic acid determine its behavior in various environments and its potential applications in research and industry.

Physical Properties

PropertyValue
Molecular Weight144.211 g/mol or 144.21 g/mol
Physical StateLiquid
Density0.9±0.1 g/cm³
Boiling Point230.6±8.0 °C at 760 mmHg
Flash Point104.8±9.8 °C
Index of Refraction1.434
Vapor Pressure0.0±1.0 mmHg at 25°C

Chemical Properties

PropertyValue
LogP2.54
Polar Surface Area (PSA)37.30000
Exact Mass144.115036
Functional GroupCarboxylic acid
StructureBranched aliphatic carboxylic acid

Spectroscopic Data

The compound can be identified through various spectroscopic techniques. Based on the research data from PubChemLite, the predicted collision cross-section (CCS) values for various adducts are :

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.12232133.6
[M+Na]⁺167.10426142.3
[M+NH₄]⁺162.14886140.5
[M+K]⁺183.07820138.5
[M-H]⁻143.10776131.7
[M+Na-2H]⁻165.08971135.4
[M]⁺144.11449133.9
[M]⁻144.11559133.9

Biological and Pharmacological Properties

Relationship to Valproic Acid Analogues

One of the most significant research findings regarding 2-Ethyl-4-methylpentanoic acid relates to its biological activity compared to valproic acid analogues. According to research published in ScienceDirect:

"All VPA analogues tested inhibited cardiomyocyte differentiation, with the exception of (±)-2-ethyl-4-methyl pentanoic acid, which correlates to their known in vivo embryotoxicity" .

This finding is particularly noteworthy as it suggests that 2-Ethyl-4-methylpentanoic acid has different biological properties compared to other valproic acid analogues, potentially making it less embryotoxic. This characteristic could be valuable in pharmaceutical applications where the teratogenic effects of valproic acid are a concern.

ParameterDetails
GHS PictogramsGHS05, GHS07
Signal WordDanger
Hazard StatementsH315-H318-H335
Precautionary statementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501

These hazard codes indicate that the compound:

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.

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